(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and an isoquinoline moiety. The presence of these functional groups makes it a versatile molecule for synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common method involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the isoquinoline moiety through a series of coupling reactions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(5-hydroxy-1-methyl-1H-pyrazol-4-yl)propanoic acid
- (2R,3S)-3-(tert-butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane
Uniqueness
Compared to similar compounds, (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid stands out due to its unique isoquinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of novel materials and therapeutics.
Properties
Molecular Formula |
C17H20N2O4 |
---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
(2R)-3-isoquinolin-5-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-11-5-4-6-12-10-18-8-7-13(11)12/h4-8,10,14H,9H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1 |
InChI Key |
KEOXUZZARZRNKN-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC2=C1C=CN=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC2=C1C=CN=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.